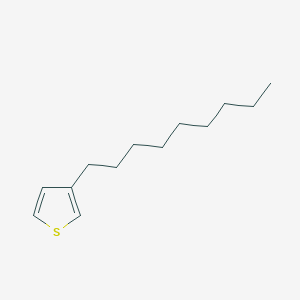

3-Nonylthiophene

Overview

Description

3-Nonylthiophene (3-NT) is an aromatic sulfur-containing compound derived from thiophene. It is a colorless liquid with a faint odor and a boiling point of 180°C. 3-NT is widely used in the pharmaceutical and chemical industries due to its unique properties. It is known to possess a wide range of biological activities, including antifungal, antibacterial, and antineoplastic properties. In addition, 3-NT has been used in the synthesis of various pharmaceuticals and as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Conductive Copolymers

- Scientific Field: Materials Science

- Summary of the Application: 3-Nonylthiophene (3NT) is used in the synthesis of new conductive soluble copolymers with 3-methylthiophene (3MT) .

- Methods of Application or Experimental Procedures: The copolymers of 3NT and 3MT were chemically synthesized using FeCl3 in chloroform solution as a catalyst at room temperature and a N2 atmosphere . The structural properties of the undoped and iodine doped 3NT-co-3MT have been studied by UV-Vis, FTIR, 1H- and 13 C-NMR, GPC, DSC, TGA, WAXD, magnetic susceptibility and charge transfer measurements .

- Results or Outcomes: The results show that copolymers (3NT-co-3MT) have a random arrangement. These copolymers have good thermal stability dependent on the 3NT. 3MT content and low magnetic susceptibility (typical for compounds of this class) which decreases with increasing temperature .

Photo-Oxidation Studies

- Scientific Field: Photochemistry

- Summary of the Application: 3-Nonylthiophene (PNT) is used in the study of photo-oxidation effects on freely suspended submicron films .

- Methods of Application or Experimental Procedures: A new technique for preparing freely suspended submicron films of PNT has been developed. These films were characterized by both i.r. and u.v. spectroscopy .

- Results or Outcomes: The photo-oxidation process resulted in the formation of positive polarons on the polymer chains, plus superoxide anions. In the dark, electrons were transferred back to the polymer chains, which therefore returned to their neutral state .

Solid Phase Microextraction of Drugs

- Scientific Field: Analytical Chemistry

- Summary of the Application: 3-Nonylthiophene is used in the synthesis of new sorption materials for solid phase microextraction (SPME) of drugs isolated from human plasma .

- Methods of Application or Experimental Procedures: A novel sorbent in SPME method based on poly(3-alkylthiophenes) was used in the isolation of linezolid from human plasma samples following liquid chromatography determination . The effect of extraction time on the sorption capacity of the SPME process was studied and pointed at 10 min both for adsorption and desorption .

- Results or Outcomes: With these measurements, correlation coefficients were calculated in the range from 0.9820 to 0.9995, and the relative standard deviations were below 15%. That allowed claiming that the synthesized and described materials can be successfully applied in the analysis of linezolid also from other matrices such as urine or blood .

Photo-Oxidation Studies

- Scientific Field: Photochemistry

- Summary of the Application: 3-Nonylthiophene (PNT) is used in the study of photo-oxidation effects on freely suspended submicron films .

- Methods of Application or Experimental Procedures: A new technique for preparing freely suspended submicron films of PNT has been developed. These films were characterized by both i.r. and u.v. spectroscopy .

- Results or Outcomes: The photo-oxidation process resulted in the formation of positive polarons on the polymer chains, plus superoxide anions. In the dark, electrons were transferred back to the polymer chains, which therefore returned to their neutral state .

properties

IUPAC Name |

3-nonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHSVAMCIZLNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

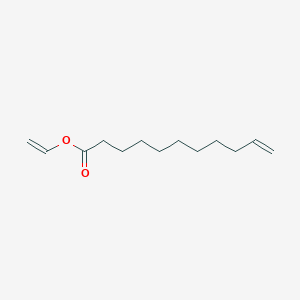

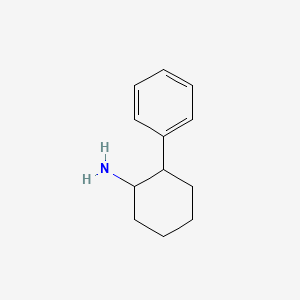

Canonical SMILES |

CCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-64-4 | |

| Record name | Poly(3-nonylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00340736 | |

| Record name | 3-Nonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nonylthiophene | |

CAS RN |

65016-63-9 | |

| Record name | 3-Nonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

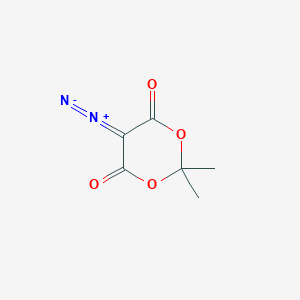

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)